REACTION_CXSMILES
|
CO.[CH2:3]([Cl:5])Cl.C(OC(=O)[C@@H](NC(OC(C)(C)C)=O)CC1C=CC(N[C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[N:26]C=3)[CH:22]=[CH:21][N:20]=2)=CC=1)C>C(OC(O)C)C>[Cl:5][C:3]1[C:22]2[C:23](=[CH:28][CH:19]=[N:20][CH:21]=2)[CH:24]=[CH:25][N:26]=1 |f:0.1|
|
Name
|
ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate
|
Quantity
|
638 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Intermediate 12
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)O
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC([C@H](CC1=CC=C(C=C1)NC1=NC=CC2=CC=NC=C12)NC(=O)OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the dark residue partitioned between EtOAc (70 ml) and saturated aqueous NaHCO3 (10 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer re-extracted with EtOAc (2×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark foam
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC=NC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |